Subject: Safety, Handling, and Strategic Application of 5-Bromo-3-fluoro-2-methylbenzoic Acid
CAS Registry Number: 1427433-28-0 (Verify specific vendor batch)
Chemical Formula: C₈H₆BrFO₂
Molecular Weight: 233.03 g/mol
Part 1: Chemical Intelligence & Strategic Value
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional risk assessment for research scientists. 5-Bromo-3-fluoro-2-methylbenzoic acid is not merely a reagent; it is a high-value pharmacophore scaffold. Its tri-substituted benzene ring offers three distinct "handles" for medicinal chemistry optimization, necessitating precise handling to preserve its integrity.
Structural Causality & Application
The molecule's utility in drug discovery is defined by its substitution pattern. Understanding this helps prioritize handling protocols (e.g., preventing hydrolysis or decarboxylation).
5-Bromo Position: Serves as the primary electrophilic site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Handling Implication: Avoid contamination with transition metals which could catalyze premature coupling.
3-Fluoro Position: Modulates metabolic stability (blocking Phase I oxidation) and alters the pKa of the carboxylic acid. Handling Implication: The electron-withdrawing nature of fluorine increases the acidity of the benzoic acid relative to non-fluorinated analogs, heightening skin irritation risks.
2-Methyl Position: Provides steric bulk, forcing the carboxylic acid moiety out of planarity with the aromatic ring. Handling Implication: This steric hindrance can reduce the rate of esterification, requiring more aggressive reaction conditions (e.g., acid chlorides rather than standard EDC couplings).
Table 1: Physicochemical Profile
Property
Value (Approx.)
Operational Relevance
Physical State
White to Off-white Solid
Dust generation risk; requires local exhaust ventilation (LEV).
Acidity (pKa)
~3.0 - 3.5 (Predicted)
Stronger acid than benzoic acid; corrosive to mucous membranes.
Solubility
DMSO, Methanol, DCM
Poor water solubility limits aqueous wash efficacy during spills.
Melting Point
>150°C (Typical)
Stable solid, but avoid high-heat drying which may induce sublimation.
Part 2: Comprehensive Hazard Analysis (GHS)
While standard SDSs list H-codes, this section explains the mechanism of injury to validate the safety protocols.
Skin & Eye Hazards (H315, H319)[1][2][3]
Mechanism: As a halogenated benzoic acid, the compound is lipophilic (due to the methyl/bromo groups) and acidic. This allows it to penetrate the lipid bilayer of the stratum corneum (skin) and deliver protons to the dermis, causing protein denaturation and chemical burns.
Ocular Risk: The acidity can cause immediate protein precipitation in the cornea. The "3-fluoro" substituent increases acidity, making it potentially more damaging than unsubstituted benzoic acid.
Respiratory Irritation (H335)[1][3][4][5]
Mechanism: Inhalation of dust particles deposits the acid on the moist mucous membranes of the respiratory tract. Hydrolysis occurs locally, lowering pH and triggering inflammation (coughing, dyspnea).
Specific Organ Toxicity[1][6][7]
Data Gap Warning: Specific toxicology data (LD50, carcinogenicity) for this specific isomer is often limited. Protocol: Treat as a "Universal Toxicant." Assume it possesses the cumulative toxicity of brominated aromatics until proven otherwise.
Part 3: Operational Protocols & Visualization
Diagram 1: Strategic Scaffold Utility
This diagram illustrates why this molecule is used and how its structure dictates its reactivity and handling logic.
Caption: Structure-Activity Relationship (SAR) map detailing the functional utility of the 5-bromo-3-fluoro-2-methylbenzoic acid scaffold.
Protocol A: Safe Handling & Weighing
Engineering Control: Weighing must be performed inside a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity of >100 fpm.
PPE Layering:
Hands: Double-gloving is mandatory. Inner layer: Latex (tactile). Outer layer: Nitrile (0.11mm minimum) to resist organic acidity.
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid.
Body: Lab coat buttoned to the neck; closed-toe shoes.
Protocol B: Spill Response (Dry Powder)
Self-Validating Step: Do not use water initially. Water spreads the acid and increases the surface area for sublimation/evaporation.
Workflow:
Isolate: Evacuate the immediate 3-meter radius.
Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a dedicated acid neutralizer powder before sweeping. This converts the volatile acid into a non-volatile salt.
Collect: Use a spark-proof dustpan.
Clean: Only after bulk removal, wipe the surface with 1N NaOH followed by water.
Diagram 2: Emergency Response Logic
A decision tree for immediate response to exposure or spills.
Caption: Emergency response workflow distinguishing between dermal, ocular, and environmental contamination events.
Part 4: Storage & Disposal (Green Chemistry)
Storage Integrity
Conditions: Store at 2-8°C (refrigerated). While the molecule is stable at room temperature, refrigeration retards slow decarboxylation and protects against humidity.
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from the acidic moiety.
Disposal Hierarchy
Neutralization: Dissolve in a combustible solvent (e.g., acetone) and neutralize with a base.
Incineration: The presence of Bromine and Fluorine requires a specialized incinerator equipped with a scrubber to capture Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.
Warning: Do not dispose of down the drain.[1][2][3] The compound is harmful to aquatic life (standard for halogenated aromatics).
References
BLD Pharm. (2024). 5-Bromo-3-fluoro-2-methylbenzoic acid Product Analysis and CAS Verification. Retrieved from
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Benzoic Acid Derivatives and pKa Prediction Models. Retrieved from
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: General Halogenated Benzoic Acids. Retrieved from
5-Bromo-3-fluoro-2-methylbenzoic acid pKa and acidity values
An In-Depth Technical Guide to the Acidity and pKa of 5-Bromo-3-fluoro-2-methylbenzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Acidity and pKa of 5-Bromo-3-fluoro-2-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in biological and chemical systems. For active pharmaceutical ingredients (APIs), pKa influences solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 5-Bromo-3-fluoro-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. While a definitive experimentally-derived pKa for this specific molecule is not prominently available in public literature, this document will establish a robust theoretical framework to predict its acidity. We will dissect the individual and collective electronic and steric contributions of its substituents and provide detailed, field-proven experimental protocols for its empirical determination.
The Foundational Role of Acidity in Molecular Science
Benzoic acid, with a pKa of approximately 4.20, serves as a fundamental benchmark for understanding the acidity of aromatic carboxylic acids.[1][2][3] The introduction of substituents onto the benzene ring can dramatically alter the molecule's acidity by modifying the stability of the corresponding carboxylate anion. Electron-withdrawing groups (EWGs) typically increase acidity (lower pKa) by delocalizing the negative charge of the conjugate base, whereas electron-donating groups (EDGs) decrease acidity (higher pKa).[2][4][5] The subject of this guide, 5-Bromo-3-fluoro-2-methylbenzoic acid, presents a compelling case study due to its polysubstituted nature, featuring a combination of inductive, resonance, and steric effects that must be carefully evaluated.
Theoretical Framework: Predicting Acidity through Substituent Effect Analysis
The acidity of 5-Bromo-3-fluoro-2-methylbenzoic acid is dictated by the interplay of three distinct substituents: a fluorine atom at the meta-position (C3), a bromine atom at the para-position relative to the fluorine (C5), and a methyl group at the ortho-position (C2).
Electronic Effects: Induction and Resonance
3-Fluoro Substituent : Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). Positioned meta to the carboxyl group, this effect significantly withdraws electron density from the ring, stabilizing the carboxylate anion and thereby increasing the acid's strength.[4]
5-Bromo Substituent : Bromine is also an electronegative halogen that exerts a -I effect, further contributing to the stabilization of the conjugate base. While it possesses a weak electron-donating resonance effect (+R), the inductive effect is dominant in influencing the acidity of benzoic acids.
2-Methyl Substituent : The methyl group is traditionally considered an electron-donating group (+I effect), which would be expected to destabilize the carboxylate anion and decrease acidity. However, its position at the ortho-carbon introduces a more powerful overriding steric factor.
The Ortho Effect: A Dominant Steric Influence
Any substituent, regardless of its electronic nature, placed in the ortho position of benzoic acid generally increases its acidity.[1][6] This phenomenon, known as the "ortho effect," is primarily a steric interaction.
Disruption of Coplanarity : The steric bulk of the ortho-substituent (in this case, the methyl group) forces the -COOH group to twist out of the plane of the benzene ring.[1]
Inhibition of Resonance : This loss of coplanarity diminishes the resonance interaction between the carboxyl group and the aromatic ring in the undissociated acid. This makes the protonated form less stable and thus more acidic.
Anion Stabilization : The resulting carboxylate anion is sterically hindered from being perfectly coplanar, which can also contribute to its stabilization.[6]
Therefore, the 2-methyl group, despite its +I effect, is predicted to substantially increase the acidity of 5-Bromo-3-fluoro-2-methylbenzoic acid.
Quantitative Prediction: Limitations and Modern Approaches
The Hammett Equation : For decades, the Hammett equation has been a valuable tool for correlating reaction rates and equilibrium constants for meta- and para-substituted benzoic acid derivatives.[7][8][9] It provides a linear free-energy relationship based on substituent (σ) and reaction (ρ) constants. However, the Hammett equation fundamentally fails for ortho-substituted compounds because the standard σ values do not account for the dominant steric effects.[9] A simple summation of σ values for this polysubstituted molecule would not yield an accurate pKa prediction.
Computational Chemistry : Modern in-silico methods, particularly those based on Density Functional Theory (DFT), offer a more powerful and accurate means of pKa prediction.[10][11][12] These computational models can calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvated environment, allowing for a reliable estimation of the pKa value without empirical parameters.[11][13]
Predicted Acidity
Based on the cumulative effects, a qualitative prediction can be made.
To obtain a definitive pKa value, empirical measurement is essential. The following protocols describe two robust and widely accepted methodologies.
Method 1: Potentiometric Titration
This is a high-precision technique that directly measures the change in pH of a solution of the acid as it is neutralized with a strong base.[14] The pKa is determined from the titration curve as the pH value when exactly half of the acid has been neutralized (the half-equivalence point).[7]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
Preparation : Accurately weigh 5-10 mg of pure 5-Bromo-3-fluoro-2-methylbenzoic acid. Dissolve the sample in a minimal amount of a co-solvent like methanol or ethanol if necessary, then dilute with a known volume of deionized, carbonate-free water to a final concentration of approximately 1-10 mM.
Titration Setup : Calibrate a pH electrode using at least two standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
Titration : Fill a burette with a standardized solution of a strong base (e.g., 0.01 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
Data Analysis : Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at exactly half the volume of the equivalence point.
Method 2: UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility or when only small sample quantities are available.[14] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule exhibit different ultraviolet-visible absorption spectra.
Topic: Strategic Approach to the Suzuki-Miyaura Coupling of 5-Bromo-3-fluoro-2-methylbenzoic Acid
An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of a Multifunctional Substrate The Suz...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds for pharmaceuticals and advanced materials.[1][2][3] Its power lies in its general tolerance of diverse functional groups.[4] However, certain substrate combinations present significant challenges that push the boundaries of standard protocols. 5-Bromo-3-fluoro-2-methylbenzoic acid is one such substrate. Its utility as a synthetic building block is clear, but its structure—featuring significant steric hindrance adjacent to the reactive site and a potentially interfering acidic group—demands a carefully considered, mechanistically-grounded approach.
This guide moves beyond a simple recitation of steps. It provides a detailed, field-proven protocol grounded in an expert understanding of the catalytic cycle. We will dissect the specific challenges posed by this molecule and explain the causality behind the selection of each reagent and condition, empowering researchers to not only successfully execute this transformation but also to adapt these principles to their own complex coupling challenges.
Core Challenges & Strategic Solutions
The successful coupling of 5-Bromo-3-fluoro-2-methylbenzoic acid is contingent on overcoming two primary obstacles: steric hindrance and the presence of the carboxylic acid moiety.
The Steric Challenge: An ortho-Substituent
The methyl group at the C2 position, ortho to the bromine, presents a significant steric barrier. This bulkiness can severely impede the initial, and often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[5] Furthermore, steric clash between the ortho-substituents on both coupling partners can inhibit the final reductive elimination step, which forms the desired biaryl product.[5][6]
Strategic Solution: The key to overcoming this steric impediment lies in the choice of ligand. Standard ligands like triphenylphosphine are often ineffective. The solution requires bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[7][8][9][10]
Why they work: These ligands promote the reaction in two ways. Their large steric footprint encourages the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive towards oxidative addition. Secondly, their strong electron-donating ability increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond and promotes the final reductive elimination step to release the sterically congested product.[5][6] For this protocol, we select SPhos, a ligand with a proven track record in coupling sterically demanding substrates.[9]
The Carboxylic Acid Dilemma
The acidic proton of the benzoic acid can neutralize the base required for the crucial transmetalation step, rendering it ineffective. Moreover, under basic conditions, the substrate exists as a carboxylate anion, which can chelate to the palladium center and inhibit catalytic activity. Strong bases like alkoxides must be avoided as they can lead to unwanted side reactions.
Strategic Solution: The choice of base and solvent system is critical to manage the carboxylic acid.
Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal.[9] These bases are strong enough to activate the boronic acid for transmetalation but are often compatible with the acidic proton of the benzoic acid, especially when used in sufficient excess. K₃PO₄ is often favored in challenging couplings for its efficacy.
Solvent System: A polar aprotic solvent, such as 1,4-dioxane or toluene, paired with water is highly effective.[2] The aqueous phase is crucial for dissolving the inorganic base, while the organic phase dissolves the substrate and catalyst. This biphasic system facilitates the interaction of all components at the interface, promoting an efficient reaction.[11]
Visualizing the Path to Success
To fully appreciate the protocol, it is essential to visualize both the underlying chemical transformation and the practical laboratory workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
Caption: Step-by-step workflow from reaction setup to product isolation.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of 5-Bromo-3-fluoro-2-methylbenzoic acid with a generic arylboronic acid. Quantities should be adjusted based on the specific boronic acid used.
Reagents and Conditions Summary
Component
Role
Stoichiometry (eq.)
Example Quantity (for 1.0 mmol scale)
5-Bromo-3-fluoro-2-methylbenzoic acid
Aryl Halide
1.0
248 mg (1.0 mmol)
Arylboronic Acid
Coupling Partner
1.2 - 1.5
1.2 - 1.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)
Pre-catalyst
0.02 (2 mol%)
4.5 mg (0.02 mmol)
SPhos
Ligand
0.04 (4 mol%)
16.4 mg (0.04 mmol)
Potassium Phosphate (K₃PO₄)
Base
3.0
637 mg (3.0 mmol)
1,4-Dioxane
Solvent
-
8.0 mL
Water (Degassed)
Co-Solvent
-
2.0 mL
Temperature
-
-
100 °C
Time
-
-
12-24 h
Step-by-Step Methodology
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-fluoro-2-methylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
Add the palladium(II) acetate (0.02 eq) and SPhos ligand (0.04 eq). Note: If using a pre-formed catalyst complex, adjust quantities accordingly.
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
Solvent Addition and Reaction:
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture should be a suspension.
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
Work-up and Isolation:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Dilute the reaction mixture with 15 mL of water.
Carefully acidify the aqueous mixture to a pH of ~2-3 using 1M HCl. This step protonates the carboxylic acid product, making it soluble in the organic extraction solvent.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
Low or No Conversion:
Cause: Inefficient catalyst activation or deactivation. Insufficiently inert atmosphere.
Solution: Ensure all reagents are dry and solvents are properly degassed. Use a fresh, high-quality palladium source and ligand. Consider a different, potentially more active ligand like RuPhos or an NHC-based catalyst system.[12][13]
Protodeboronation of Boronic Acid:
Cause: The boronic acid degrades back to the corresponding arene. This can be exacerbated by prolonged heating or overly harsh basic/aqueous conditions.
Solution: Use a slight excess of the boronic acid (1.2-1.5 eq). Ensure the reaction is not heated longer than necessary. Alternatively, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt as the coupling partner.[2][3][11]
Homocoupling of Boronic Acid:
Cause: The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2]
Solution: Meticulously deoxygenate the reaction vessel and solvents. The issue might also indicate a problem with the oxidative addition step being too slow, allowing side reactions of the transmetalating agent to occur.
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-3-fluoro-2-methylbenzoic acid is a challenging but achievable transformation. Success hinges on a rational, mechanistically-informed selection of the catalyst system and reaction conditions. By employing a bulky, electron-rich phosphine ligand such as SPhos to overcome steric hindrance, and a carefully chosen base and solvent system (K₃PO₄ in dioxane/water) to manage the reactivity of the carboxylic acid, this valuable building block can be effectively functionalized. The protocol described herein provides a robust and reliable starting point for researchers, enabling the synthesis of complex biaryl structures for a wide range of applications in drug discovery and beyond.
References
Das, A.; et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
Altenhoff, G.; et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]
Hoshiya, N.; et al. (2013). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. PubMed. Available at: [Link]
de Vries, J.G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Available at: [Link]
Ting, R.; et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
Gagnon, D.; et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC. Available at: [Link]
Chen, W.; et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
Jagadeesh, Y.; et al. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
Hamilton, A.E.; et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
Nasrollahzadeh, M.; et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available at: [Link]
Boruah, P.R.; et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
Ting, R.; et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed. Available at: [Link]
Stanforth, S.P. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
Wang, L.; et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Available at: [Link]
Nakayama, T.; et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
Lindhardt, A.T.; et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
So, C.M.; et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
Cedeño, D.L.; et al. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
Kuwano, R.; Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]
Cacchi, S.; et al. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
Chen, K.; et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
A-I-M, T.; et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]
Zhao, Y.; Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]
Gianjam, P.P.; et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. Available at: [Link]
Dreher, S.D.; et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
esterification protocols for sterically hindered fluorobenzoic acids
Executive Summary The esterification of sterically hindered fluorobenzoic acids (e.g., 2,6-difluorobenzoic acid, 2-fluoro-6-(trifluoromethyl)benzoic acid) presents a dual challenge in medicinal chemistry. The "Ortho-Effe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The esterification of sterically hindered fluorobenzoic acids (e.g., 2,6-difluorobenzoic acid, 2-fluoro-6-(trifluoromethyl)benzoic acid) presents a dual challenge in medicinal chemistry. The "Ortho-Effect"—a combination of steric blockade and electronic repulsion from fluorine lone pairs—renders standard Fischer esterification kinetically incompetent. This guide outlines three field-proven protocols to overcome these barriers, prioritizing the Cesium Effect for simple alkylation and the Yamaguchi Protocol for complex coupling.
Strategic Analysis: The "Ortho-Effect" Barrier
Before selecting a protocol, one must understand why standard methods fail.
Steric Shielding: Ortho-substituents (F, CF3) physically block the trajectory of the nucleophile (alcohol) toward the carbonyl carbon (
transition state).
Electronic Deactivation: While Fluorine is inductively electron-withdrawing (increasing electrophilicity), the lone pair repulsion destabilizes the tetrahedral intermediate. Furthermore, the reduced basicity of the carbonyl oxygen makes acid-catalyzed protonation (required for Fischer esterification) difficult.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal esterification method based on target ester complexity and scale.
Protocol A: Alkylation via the "Cesium Effect"
Best For: Methyl, Ethyl, Benzyl, Allyl esters.
Mechanism:
displacement.[1]
Why it works: This method bypasses the hindered carbonyl carbon entirely. The reaction occurs at the carboxylate oxygen, attacking an unhindered alkyl halide.
The Science:
Cesium carbonate (
) is superior to or in aprotic solvents (DMF). The large ionic radius of Cesium () creates a "loose ion pair" with the carboxylate, effectively creating a "naked" anion with significantly enhanced nucleophilicity [1].
Dissolution: Charge a flame-dried flask with the fluorobenzoic acid (1.0 equiv) and anhydrous DMF. Stir until dissolved.
Activation: Add
(1.5 equiv) in one portion. The suspension may bubble slightly ( release). Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation and formation of the cesium carboxylate.
Alkylation: Cool to 0°C (optional, recommended for volatile halides like MeI). Add the alkyl halide dropwise.
Reaction: Allow to warm to RT and stir.
Monitoring: Check via TLC or 19F NMR (shift in fluorine signal is distinct between acid and ester). Reaction is typically complete in 2–4 hours.
Workup: Dilute with EtOAc. Wash 3x with water (crucial to remove DMF) and 1x with brine. Dry over
, filter, and concentrate.
Purification: Often not required. If necessary, flash chromatography (Hex/EtOAc).
Protocol B: The Yamaguchi Esterification
Best For: Coupling hindered acids to hindered/complex secondary alcohols.
Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP, then alcoholysis.
The Science:
The Yamaguchi reagent (TCBC) is sterically bulky and electron-withdrawing. When the mixed anhydride is formed, the "Yamaguchi" carbonyl is blocked by the 2,4,6-trichloro pattern. This forces the nucleophilic catalyst (DMAP) to attack the fluorobenzoic carbonyl, forming a highly reactive acyl-pyridinium species [2].
Figure 2: Mechanistic pathway of the Yamaguchi Esterification, highlighting the critical role of DMAP regioselectivity.
Best For: Scale-up of simple esters where alkyl halides are not viable.
Mechanism: Vilsmeier-Haack type activation.[2]
The Science:
Thionyl chloride (
) often requires harsh reflux which can degrade fluorinated aromatics. Oxalyl chloride [] with catalytic DMF generates the reactive Vilsmeier iminium species at room temperature, converting the acid to the acid chloride gently [3].
Experimental Procedure
Reagents:
Substrate: Fluorobenzoic acid (1.0 equiv)
Reagent: Oxalyl Chloride (1.2 equiv)
Catalyst: DMF (2-3 drops / 0.05 equiv)
Solvent: DCM (Dichloromethane)
Step-by-Step:
Setup: Dissolve acid in anhydrous DCM under
atmosphere.
Activation: Add catalytic DMF (2 drops).
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, ) will occur.
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
Esterification: Add the alcohol (1.2 equiv) and a base (Pyridine or
, 1.5 equiv) at 0°C.
Workup: Standard aqueous wash (1M HCl, then
).
Data Summary & Troubleshooting
Parameter
Method A (Cesium)
Method B (Yamaguchi)
Method C (Oxalyl Cl)
Primary Utility
Methyl/Benzyl Esters
Complex/Hindered Alcohols
Scale-up / Simple Esters
Key Reagent
/ DMF
TCBC / DMAP
/ DMF(cat)
Temp Range
0°C to RT
RT to 60°C
0°C to RT
Tolerance
High (Base stable)
Moderate (Acid sensitive)
Moderate
Common Failure
Incomplete solubility of base
Inactive mixed anhydride
Hydrolysis of Acid Cl
Expert Tip: 19F NMR Monitoring
For fluorobenzoic acids, 19F NMR is the superior process analytical technology (PAT).
Acid Signal: Typically shifts significantly upon esterification (e.g., 2,6-difluoro signal moves ~2-3 ppm).
Benefit: Run the NMR directly on the reaction aliquot (in
or acetone-d6) without aqueous workup to check conversion.
References
Kruse, C. H. (2018). The Cesium Effect in Organic Synthesis. Process Chemistry .
Dhimitruka, I., & SantaLucia, J. (2006).[3] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters , 8(1), 47–50.[4][5]
Clayden, J. (2012). Formation of Acid Chlorides using Oxalyl Chloride. Organic Chemistry Portal .
Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides. Chemical Reviews , 109(2).
Application Note: Synthesis of Bent-Core and Low-Symmetry Liquid Crystals using 5-Bromo-3-fluoro-2-methylbenzoic Acid Derivatives
The following Application Note and Protocol guide is designed for researchers and drug development professionals specializing in materials science and liquid crystal (LC) synthesis. It addresses the specific synthetic ut...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals specializing in materials science and liquid crystal (LC) synthesis. It addresses the specific synthetic utility of 5-Bromo-3-fluoro-2-methylbenzoic acid , a highly functionalized scaffold that introduces critical structural asymmetry and lateral dipoles essential for modern display technologies and photonic devices.
Executive Summary
The demand for liquid crystals with wide nematic ranges, low melting points, and fast switching speeds has driven the exploration of laterally substituted and bent-core (banana-shaped) mesogens. The precursor 5-Bromo-3-fluoro-2-methylbenzoic acid (BFMBA) is a premier building block for these advanced materials.
Its unique substitution pattern offers three distinct advantages:
Lateral Fluorine (C3): Induces a transverse dipole moment (negative
) and suppresses smectic ordering, favoring the nematic phase key for high-speed displays.
Steric Methyl Group (C2): Provides steric hindrance that disrupts efficient packing, significantly lowering the melting point (
) and preventing crystallization at operating temperatures.
Meta-Substitution Geometry (1,5-relationship): The carboxylic acid (C1) and bromine (C5) are in a meta relationship. This introduces a molecular "kink," making this scaffold ideal for synthesizing Bent-Core Liquid Crystals (BCLCs) , which exhibit exotic phases like the B4 helical nanofilament phase or the Blue Phase.
This guide details the synthesis of a high-performance Fluorinated Bent-Core Mesogen via a modular Suzuki-Miyaura coupling and Steglich esterification workflow.
Retrosynthetic Analysis & Strategy
To maximize yield and purity, we employ a "Core-First" strategy. The steric bulk of the ortho-methyl group at C2 requires specific activation methods for the carboxylic acid at C1.
Figure 1: Modular synthetic workflow for constructing bent-core liquid crystals from the BFMBA scaffold, highlighting the structure-property relationships.
Detailed Experimental Protocols
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Extend the rigid core at the C5 position.
Rationale: The bromine at C5 is electronically activated and sterically accessible (para to the methyl group), making it an excellent candidate for Pd-catalyzed coupling. We use Pd(dppf)Cl₂ for its resistance to debromination side-reactions and high turnover frequency.
Reagents:
5-Bromo-3-fluoro-2-methylbenzoic acid (1.0 equiv)
4'-Pentyl-4-biphenylboronic acid (1.1 equiv)
Pd(dppf)Cl₂ (3 mol%)
Potassium Carbonate (
) (2.5 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
Setup: In a flame-dried Schlenk flask, dissolve the aryl bromide (BFMBA) and boronic acid in degassed 1,4-dioxane.
Base Addition: Add the aqueous
solution. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalysis: Add Pd(dppf)Cl₂ quickly under positive Argon pressure.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The acid functionality may cause streaking; adding a drop of acetic acid to the TLC eluent helps.
Workup: Acidify the mixture to pH 2 with 1M HCl (to protonate the carboxylate). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Hexane to yield Intermediate A (Biaryl Acid).
Phase 2: Sterically Hindered Esterification
Objective: Link the core to the tail group.
Challenge: The 2-methyl group creates significant steric hindrance around the carboxylic acid at C1. Standard EDC/NHS couplings often fail or proceed slowly.
Solution: Conversion to the acid chloride using Thionyl Chloride (
) followed by reaction with the phenol.
Reagents:
Intermediate A (from Phase 1)
Thionyl Chloride (
) (Excess)
Catalytic DMF (2 drops)
4-(Decyloxy)phenol (1.1 equiv)
Triethylamine (
) (1.5 equiv)
Solvent: Dry Dichloromethane (DCM)
Protocol:
Activation: Dissolve Intermediate A in dry DCM. Add
dropwise, followed by catalytic DMF. Reflux for 3 hours.
Self-Validation: Monitor the cessation of gas evolution (
).
Evaporation: Remove excess
and solvent under reduced pressure. Co-evaporate with dry toluene twice to ensure complete removal of thionyl chloride (residual will degrade the phenol).
Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.
Addition: Add a solution of 4-(decyloxy)phenol and
in DCM dropwise.
Completion: Allow to warm to room temperature and stir overnight.
Workup: Wash with 1M HCl, saturated
, and brine.
Final Purification: Column chromatography (Silica Gel, Hexane/DCM gradient) followed by multiple recrystallizations from Ethanol to ensure >99.5% purity (essential for sharp LC phase transitions).
Characterization & Data Interpretation
To validate the structure and liquid crystalline behavior, the following data profile is expected.
Table 1: Expected Analytical Signatures
Technique
Parameter
Diagnostic Signal / Observation
1H NMR
Methyl Group
Singlet at ppm (integrated 3H).
1H NMR
Aromatic Region
Complex splitting due to F-H coupling. Look for doublet of doublets for H-4 and H-6.
19F NMR
Fluorine Shift
Single peak around to ppm (relative to ).
DSC
Phase Transitions
Sharp endothermic peaks upon heating (Crystal Nematic Isotropic).
POM
Texture
Schlieren texture (Nematic) or Focal Conic (Smectic, if present).
Structure-Property Relationship (Expert Insight)
The 2-methyl-3-fluoro motif is a powerful tool for "Phase Engineering":
Melting Point Depression: If the unsubstituted analogue melts at 150°C, the 2-methyl derivative typically melts 30–50°C lower due to the torsional twist between the phenyl ring and the ester carbonyl.
Dielectric Anisotropy (
): The 3-fluoro substituent is positioned transverse to the long axis. This contributes a negative component to the dielectric anisotropy. If the net is negative, these materials are suitable for Vertical Alignment (VA) modes in displays.
Troubleshooting & Optimization
Issue: Low Yield in Suzuki Coupling.
Cause: Protodeboronation of the boronic acid.
Fix: Switch to Pd(PPh3)4 or increase base concentration. Ensure the reaction temperature does not exceed 95°C.
Issue: Incomplete Esterification.
Cause: Steric blocking by the 2-methyl group.
Fix: Use the Acid Chloride method described above. Do not rely on DCC/DMAP for this specific sterically crowded substrate.
Issue: "Oiling Out" during Recrystallization.
Cause: Presence of flexible alkyl impurities or isomers.
Fix: Use a solvent mixture of Ethanol/Ethyl Acetate (9:1) and cool very slowly (0.5°C/min).
References
Hird, M. (2007). Fluorinated liquid crystals – Properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link
Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis.[2] (Foundational text on lateral substitution effects).
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 8: Applications and Uses. Wiley-VCH. (Reference for Bent-Core/Banana phases).
overcoming steric hindrance in 5-Bromo-3-fluoro-2-methylbenzoic acid coupling
Technical Abstract & Substrate Analysis The Challenge: You are working with 5-Bromo-3-fluoro-2-methylbenzoic acid .[1] This substrate presents a classic "ortho-effect" challenge. Steric Blockade (C1-COOH): The 2-methyl g...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Abstract & Substrate Analysis
The Challenge:
You are working with 5-Bromo-3-fluoro-2-methylbenzoic acid .[1] This substrate presents a classic "ortho-effect" challenge.
Steric Blockade (C1-COOH): The 2-methyl group forces the carboxylate out of planarity with the aromatic ring and physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Standard activating agents (EDC, DCC) often result in O-acylisourea intermediates that rearrange to unreactive N-acylureas before the amine can attack.
Electronic Deactivation: The 3-fluoro group is electron-withdrawing (inductive), which theoretically activates the carbonyl. However, its proximity adds to the steric crowding.
Dual-Functionality: The 5-bromo handle allows for downstream cross-coupling, but the C1-amide formation is the thermodynamic and kinetic bottleneck.
Decision Matrix: Selecting the Right Chemistry
Do not default to HATU. For 2,6-disubstituted or bulky 2-substituted benzoic acids, standard uronium salts often stall. Use this logic flow to select your reagent.
Figure 1: Reagent selection logic based on nucleophile sterics and substrate sensitivity.
Troubleshooting Guides & Protocols
Scenario A: "I tried HATU/DIEA and got <10% yield."
Diagnosis: The active ester formed by HATU is too bulky. The amine cannot approach the carbonyl carbon due to the combined bulk of the benzotriazole leaving group and the 2-methyl substituent.
Solution: Switch to TCFH-NMI (Tetramethylchloroformamidinium hexafluorophosphate / N-Methylimidazole).
Mechanism: TCFH forms a highly reactive acyl imidazolium species.[2] Unlike the bulky OBt ester from HATU, the imidazolium is smaller and highly electrophilic, allowing attack even in sterically congested environments.
Protocol 1: TCFH-NMI Coupling (The Modern Standard)
Dissolve: 1.0 equiv of 5-Bromo-3-fluoro-2-methylbenzoic acid and 1.0–1.2 equiv of amine in Acetonitrile (MeCN). Note: DMF can inhibit this specific reaction; MeCN is preferred.
Base: Add 3.5 equiv of N-methylimidazole (NMI).
Activate: Add 1.2 equiv of TCFH in one portion.
Reaction: Stir at RT for 2–24 h.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.
Scenario B: "My substrate is acid-sensitive, or TCFH failed."
Diagnosis: You need the highest possible activation energy without generating free HCl (which occurs with oxalyl chloride).
Solution:Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]
Mechanism: This reagent converts the carboxylic acid directly to the Acid Chloride under neutral conditions. Acid chlorides are the smallest possible activated species, minimizing steric penalty.
Protocol 2: Ghosez’s Reagent (The "Nuclear" Option)
Dissolve: 1.0 equiv of carboxylic acid in dry DCM (0.1 M).
Activate: Add 1.2–1.5 equiv of Ghosez’s Reagent at 0 °C. Stir for 1–2 hours at RT. Monitor by TLC (acid converts to acid chloride; often visible by quenching a small aliquot with MeOH to form the methyl ester).
Couple: Add 1.2 equiv of amine and 2.0 equiv of DIPEA (or Pyridine) dropwise.
Reaction: Stir at RT overnight.
Scenario C: "I need to scale up (>100g) and want safety."
Diagnosis: HATU is expensive and hazardous on a large scale. Acid chlorides are corrosive.
Solution:T3P (Propylphosphonic anhydride).[4]
Benefit: T3P has low toxicity, and the byproducts are water-soluble (easy purification). It operates well in EtOAc or Me-THF.
Protocol 3: T3P Coupling
Dissolve: 1.0 equiv acid and 1.1 equiv amine in EtOAc (or 2-MeTHF).
Optimize: If conversion is slow, heat to 50–60 °C. T3P is thermally stable.
Secondary Challenge: C5-Bromine Cross-Coupling
While the C1-COOH is the primary steric challenge, the C5-Br position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.
FAQ: "Does the 2-methyl group affect the Suzuki coupling at C5?"
Answer: Minimally. The C5 position is meta to the methyl group. However, the 3-fluoro group is ortho to the C4 position and meta to C5. The main issue at C5 is electronic deactivation if you are using electron-poor boronic acids.
Recommendation: Use Pd(dppf)Cl2·DCM for standard aryl-aryl couplings. If coupling with a hindered boronic acid, switch to Pd-XPhos G3 or Pd-SPhos G3 . These bulky, electron-rich ligands facilitate oxidative addition on the electron-poor aromatic ring.
Comparative Data Table
Feature
HATU / EDC
Acid Chloride (Oxalyl Cl)
Ghosez's Reagent
TCFH-NMI
T3P
Steric Tolerance
Low
High
Very High
Very High
High
Acid Sensitivity
Good
Poor (HCl gen)
Excellent (Neutral)
Good
Good
Atom Economy
Poor
Good
Moderate
Moderate
Good
Scalability
Low (Explosive risk)
High
Moderate
High
Excellent
Primary Use Case
Simple substrates
Robust substrates
Sensitive/Hindered
Hindered/Anilines
Process Scale
Mechanistic Visualization
Understanding why TCFH works where HATU fails is critical for experimental design.
Figure 2: Steric comparison of HATU active ester vs. TCFH Acyl Imidazolium intermediate.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]
Beutner, G. L., Young, I. S., Davies, M. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[8][9] Organic Letters, 20(14), 4218–4222.[8] [Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Technical Support Center: Purification of 5-Bromo-3-fluoro-2-methylbenzoic acid by Recrystallization
Welcome to the technical support center for the purification of 5-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful recrystallization of 5-Bromo-3-fluoro-2-methylbenzoic acid?
A1: The success of any recrystallization hinges on the differential solubility of the compound of interest in a given solvent at different temperatures. For 5-Bromo-3-fluoro-2-methylbenzoic acid, the key parameters are:
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Dissolution Temperature: Heating the solvent to its boiling point before dissolving the solid ensures that the minimum amount of solvent is used, leading to a higher yield.
Cooling Rate: A slow cooling rate is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Agitation: Gentle agitation during cooling can sometimes promote the formation of smaller, more uniform crystals, but vigorous stirring should be avoided as it can lead to rapid precipitation and impurity inclusion.
Q2: I'm observing an oiling out phenomenon instead of crystal formation. What is causing this and how can I resolve it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the impure compound is lower than the boiling point of the recrystallization solvent. The separated oil is essentially a supersaturated solution of your compound and impurities.
Causality: The high concentration of impurities can depress the melting point of your compound. When the solution is cooled, it reaches a temperature where the solute is no longer soluble, but this temperature is still above the depressed melting point of the impure mixture, causing it to separate as an oil.
Solutions:
Solvent System Modification:
Switch to a lower-boiling point solvent in which the compound still exhibits good solubility at elevated temperatures.
Employ a mixed solvent system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A commonly used solvent mixture for carboxylic acids is ethanol-water.[1]
Temperature Control: Ensure the initial dissolution is performed at the lowest possible temperature that still allows for complete dissolution.
Seeding: Introduce a seed crystal of pure 5-Bromo-3-fluoro-2-methylbenzoic acid to the cooled solution to provide a nucleation site for crystal growth.
Q3: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
A3: Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this issue:
Excess Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. The compound will remain in the mother liquor even after cooling.
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.
Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will be lost.
Troubleshooting Steps:
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[2][3]
Pre-heat Filtration Apparatus: Pre-warming the filtration funnel and receiving flask with hot solvent can prevent premature crystallization. Using a stemless funnel is also recommended.[4]
Solvent Screening: If yields remain low, a different solvent or solvent mixture should be investigated.
Concentrate the Filtrate: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the filtrate and attempt a second cooling cycle.
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: The presence of color in your final product indicates that colored impurities are co-crystallizing.
Solution:
Activated Charcoal Treatment: Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.
Hot Filtration: Quickly filter the hot solution to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Second Recrystallization: In some cases, a second recrystallization may be necessary to achieve the desired level of purity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of 5-Bromo-3-fluoro-2-methylbenzoic acid.
Problem
Possible Cause
Troubleshooting Steps
No Crystal Formation
The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures.
- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation.[2] - Add a seed crystal of the pure compound.[5]
Oiling Out
The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.
- Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature. - Try a different solvent system (e.g., ethanol/water).[1][4]
Low Recovery
The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration.
- Minimize the amount of hot solvent used for dissolution.[2][3] - Cool the solution for a longer period in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity (Colored Crystals)
Colored impurities are co-crystallizing with the product.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Experimental Protocol: Recrystallization of 5-Bromo-3-fluoro-2-methylbenzoic acid
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
Materials and Equipment:
Crude 5-Bromo-3-fluoro-2-methylbenzoic acid
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
Erlenmeyer flasks
Heating mantle or hot plate
Stemless funnel
Fluted filter paper
Büchner funnel and vacuum flask
Vacuum source
Ice bath
Step-by-Step Methodology:
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
Dissolution: Place the crude 5-Bromo-3-fluoro-2-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[3]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.[4]
Crystallization: Allow the hot filtrate to cool slowly to room temperature. To promote the formation of large crystals, you can cover the mouth of the flask with a watch glass. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry and Biochemistry.
Recrystallization and Crystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4).
removing protodehalogenation byproducts in Suzuki coupling
Subject: Suppression and Removal of Protodehalogenation Byproducts (Ar-H) in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: The "Why" Behind the Fail...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Suppression and Removal of Protodehalogenation Byproducts (Ar-H) in Suzuki-Miyaura Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: The "Why" Behind the Failure
Status: Open
Severity: High (Yield & Purity Impact)
Protodehalogenation (hydrodehalogenation) is a parasitic side reaction where the aryl halide starting material (
) is reduced to the arene () instead of coupling with the boronic species.
This is not random; it is a kinetic competition. In the catalytic cycle, the Transmetallation step is competing against Dehalogenation .[1][2] If transmetallation is slow (due to sterics, low boronate solubility, or poor activation), the Palladium intermediate (
) seeks alternative stabilization, often intercepting a hydride source to form , which rapidly eliminates to form .
The Mechanism of Failure
The following diagram illustrates where the cycle "leaks" into the dehalogenation pathway.
Figure 1: The "Leak" in the Catalytic Cycle. Note how slow transmetallation exposes the oxidative addition intermediate to hydride sources.
Prevention Protocols: Optimization Strategies
Objective: Win the kinetic race by accelerating transmetallation or eliminating hydride sources.
A. Solvent & Base Selection (The "Hydride" Vectors)
The most common source of hydride is the solvent (specifically alcohols) or the base (alkoxides).
Parameter
High Risk (Promotes Ar-H)
Low Risk (Suppresses Ar-H)
Mechanistic Reason
Solvent
Isopropanol, Ethanol, Methanol
Toluene, Dioxane, THF, DMF
Primary/Secondary alcohols act as hydride donors via -hydride elimination from alkoxide-Pd species.
Base
NaOEt, NaOiPr, KOtBu
, , ,
Alkoxide bases can oxidize to aldehydes/ketones, transferring a hydride to Pd. Carbonates/Phosphates cannot.
Water
High volume aqueous mix
Anhydrous or Controlled (trace)
Water is necessary for many boronic acids, but excess water can promote deboronation.
B. Catalyst Engineering
If switching solvents is impossible (e.g., solubility issues), you must accelerate the catalytic cycle.
The Fix: Use bulky, electron-rich phosphine ligands (Buchwald Ligands).
Why: Ligands like XPhos or SPhos facilitate rapid oxidative addition and create a steric environment that accelerates transmetallation while destabilizing the small Pd-H species.
Recommendation: Switch standard
to XPhos Pd G4 or PEPPSI-iPr .
C. Protocol: The "Anhydrous Dump" Method
For stubborn substrates (e.g., electron-deficient aryl chlorides), use this high-concentration protocol to force coupling over reduction.
Dry System: Flame-dry glassware; use anhydrous Toluene or Dioxane.
Concentration: Run at high concentration (0.5 M - 1.0 M). Dilution favors side reactions.
Water Spike: Add exactly 2-4 equivalents of degassed water (relative to Boron). This activates the boronic acid without flooding the system.
Remediation: Purification Workflows
Status: Prevention failed. Ar-H exists.[1][3][4][5]
Issue: Ar-H is non-polar and often co-elutes with the product (Ar-Ar') or starting material (Ar-X).
Strategy A: The Polarity Shift (Chromatography)
Standard Normal Phase (Silica) is often insufficient because the polarity difference (
) between Ar-H and Ar-Ar' is negligible.
Action: Switch to Reverse Phase (C18) Chromatography .
Logic: Reverse phase separates based on hydrophobicity. The loss of the halogen (Ar-X
Ar-H) significantly changes the hydrophobic character in aqueous mobile phases (MeCN/Water), often providing the separation window silica cannot.
Strategy B: Recrystallization (Process Scale)
If the product is a solid, this is the most effective method for removing trace Ar-H.
Solvent System: Use a "Anti-solvent crash" method.
Dissolve crude mixture in minimal hot good solvent (e.g., THF or Toluene).
Slowly add poor solvent (e.g., Hexane or Heptane) until turbidity persists.
Cool slowly. The highly symmetrical Ar-Ar' usually packs better and crystallizes first; the Ar-H impurity remains in the mother liquor.
Troubleshooting Logic Tree
Use this flow to determine your next move.
Figure 2: Decision Matrix for eliminating protodehalogenation.
Frequently Asked Questions (FAQs)
Q: I see the dehalogenated byproduct (Ar-H) but also unreacted starting material. Should I increase the temperature?A:Proceed with caution. Increasing temperature often accelerates the dehalogenation rate faster than the transmetallation rate, especially if the catalyst is dying. Instead, try increasing the catalyst loading or switching to a more active precatalyst (e.g., Pd-G4 series) at the same temperature to lower the activation energy of the transmetallation step.
Q: Can I use chemical scavengers to remove Ar-H?A: Generally, no . Unlike removing Pd (using SiliaMetS®) or excess Boron (using oxidation), Ar-H is chemically inert. It lacks a functional handle for scavenging. Physical separation (chromatography/crystallization) is your only option post-reaction.
Q: My substrate is a 2-halo-pyridine. It dehalogenates instantly. Why?A: 2-halo-pyridines are electron-deficient and coordinate to Pd, making the C-X bond weak and the Pd center electron-poor. This makes the intermediate highly susceptible to hydride attack.
Fix: Use Buchwald "Precatalysts" (e.g., XPhos Pd G3/G4) which are designed to prevent the formation of stable, inactive Pd-dimers and promote the difficult transmetallation on heteroaromatics [1].
Q: Does the Boronic Acid quality matter?A: Yes. If your boronic acid is "wet" or partially degraded (boroxine formation), the stoichiometry is off. If there isn't enough active Boron species to transmetallate, the Pd(II) intermediate sits waiting and eventually finds a hydride. Always use >1.2 equivalents of Boron species.
References
Navarro, O. et al. (2005).[3] Dehalogenation of Aryl Halides: Mechanisms and Suppression in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
Buchwald, S. L. et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (PMC). 6
BenchChem Technical Support . (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Knowledge Base. 7
Lima, C. et al. (2014).[8] Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.[8] 8
solubility issues of 5-Bromo-3-fluoro-2-methylbenzoic acid in water
Executive Summary: The Physicochemical Profile Before addressing specific troubleshooting steps, you must understand the molecular "personality" of 5-Bromo-3-fluoro-2-methylbenzoic acid. It is a hydrophobic weak acid .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Physicochemical Profile
Before addressing specific troubleshooting steps, you must understand the molecular "personality" of 5-Bromo-3-fluoro-2-methylbenzoic acid. It is a hydrophobic weak acid . Its solubility is binary: it is driven almost entirely by the ionization state of the carboxylic acid group.
Property
Value (Est.)
Implication for Solubility
Molecular Weight
~233.0 g/mol
Small molecule, kinetically fast dissolution if thermodynamically favorable.
pKa (Acidic)
3.2 – 3.6
CRITICAL: At pH < 3.5, it exists as a neutral, insoluble solid. At pH > 5.5, it exists as a soluble anion.
logP (Lipophilicity)
~2.8 – 3.1
High lipophilicity due to Bromine/Methyl groups. The neutral form partitions strongly into lipids/plastics and crashes out of water.
Water Solubility
< 0.1 mg/mL (Neutral)
Essentially insoluble in unbuffered water or acidic media.
Preferred Solvents
DMSO, Ethanol, DMF
Soluble > 50 mg/mL in pure organic solvents.
Module 1: Troubleshooting Common Solubility Issues
Issue 1: "I added the powder to water, but it floats/clumps and won't dissolve."
Diagnosis:
You are trying to dissolve the neutral protonated form (
) in water. Pure water often has a slightly acidic pH (pH 5.5–6.0) due to dissolved CO₂, and adding this compound (an acid) further lowers the pH.
The Mechanism: The aromatic ring is decorated with lipophilic "grease" (Bromine, Methyl, Fluorine). Without the charge from the carboxylate group (
), the crystal lattice energy is too high for water molecules to overcome.
The Fix: In-Situ Salt Formation
Do not use water. Use a basic buffer or add a stoichiometric equivalent of base.
Protocol:
Calculate the moles of your compound.
Add 1.05 equivalents of NaOH or KOH (1M stock).
Add water to volume.
Vortex/Sonicate. The solution should clarify immediately as the water-soluble sodium salt is formed.
Expert Tip: Avoid using ammonia if you plan to run LC-MS later, as it can cause ion suppression or adducts. Use Sodium or Potassium bases.[1]
Issue 2: "My compound crashes out (precipitates) when I dilute my DMSO stock into the cell culture media."
Diagnosis:
This is the "Solubility Cliff." You dissolved the compound in DMSO (where it is neutral and happy). When you spiked it into media (pH 7.4), the local concentration exceeded the solubility limit before the acid could deprotonate, or the final pH dropped locally.
The Fix: The "Pre-Buffer" Technique
You must ensure the final aqueous environment can support the ionization of the acid before the compound arrives.
Step-by-Step Protocol:
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).
Prepare Buffer: Ensure your assay buffer (PBS, HBSS, or Media) is strongly buffered at pH 7.4 or higher .
The Drop-wise Addition:
Place the buffer on a magnetic stirrer (rapid stir).
Slowly add the DMSO stock into the vortex of the stirring buffer.
Why? This prevents local regions of high concentration where the compound might aggregate before it ionizes.
Verification: Measure the pH after addition. If the compound is at high concentration (e.g., >100 µM), it may lower the buffer pH below its pKa, causing reprecipitation. Re-adjust pH to 7.4 if necessary.
Module 2: Advanced Solubilization Workflow
Use the following logic gate to determine the best solubilization strategy for your specific application.
Figure 1: Decision matrix for solubilizing 5-Bromo-3-fluoro-2-methylbenzoic acid based on experimental constraints.
Module 3: Quantitative Solubility Data & Formulation
The Henderson-Hasselbalch Solubility Curve
The solubility of this compound is pH-dependent. The following table illustrates the theoretical solubility shift based on a pKa of ~3.5.
pH Environment
Species Dominance
Theoretical Solubility
Suitability
pH 1.0 (0.1N HCl)
99.9% Neutral ()
< 10 µM (Insoluble)
Extraction only
pH 3.5 (pKa)
50% Neutral / 50% Anion
Low / Unstable
Avoid
pH 5.5
99% Anion ()
Moderate (> 1 mM)
Acceptable
pH 7.4 (PBS)
~100% Anion ()
High (> 10 mM)
Ideal for Bio-Assays
pH 10+ (NaOH)
100% Anion ()
Very High (> 50 mM)
Stock Preparation
Recommended Co-Solvent Vehicles (for In Vivo/High Conc.)
If you need concentrations > 10 mg/mL for animal dosing, simple pH adjustment may not suffice due to the "Common Ion Effect" (high sodium concentrations can sometimes salt-out the compound). Use this formulation:
5% DMSO (Pre-dissolve compound here)
40% PEG 400 (Solubilizer/Stabilizer)
55% Saline/Water (Add last, slowly)
Module 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave a solution of this compound?A:Do not autoclave. Halogenated aromatic acids can undergo thermal decarboxylation or hydrolysis (loss of Bromine/Fluorine) at high temperatures and pressures [1]. Instead, dissolve in DMSO or buffer and sterilize using a 0.22 µm PVDF or PES syringe filter .
Q: Why does the solution turn yellow over time?A: This indicates oxidative degradation or photolysis. Brominated compounds are light-sensitive. Store solid powder and solutions in amber vials wrapped in foil at -20°C.
Q: I need to extract this compound from plasma. How?A: Leverage the pKa.
Acidify plasma to pH < 2 using HCl (converts compound to neutral form).
Extract with Ethyl Acetate or DCM (neutral form partitions into organic).
Evaporate organic layer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11770416, 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Analogue Reference). Retrieved February 15, 2026 from [Link]
Note: Used for pKa/LogP structural activity relationship (SAR)
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa-dependent solubility mechanisms).
Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Technical Support Center: 5-Bromo-3-fluoro-2-methylbenzoyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Bromo-3-fluoro-2-methylbenzoyl chloride. As a Senior Application Scientist, I understand the critical...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-3-fluoro-2-methylbenzoyl chloride. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your reagents for successful and reproducible experimental outcomes. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and prevention of hydrolysis of this valuable synthetic intermediate.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
5-Bromo-3-fluoro-2-methylbenzoyl chloride, like all acyl chlorides, is a highly reactive molecule. This reactivity is precisely what makes it a useful reagent in organic synthesis, particularly for forming esters and amides.[1][2] However, this same reactivity also makes it highly susceptible to hydrolysis, a reaction with water that degrades the acyl chloride to the corresponding carboxylic acid.[2][3]
The primary driver of this reactivity is the electron-withdrawing nature of the chlorine and oxygen atoms bonded to the carbonyl carbon.[2] This creates a significant partial positive charge on the carbon, making it an attractive target for nucleophiles like water.[2][4]
Factors Influencing Hydrolysis Rate
Several factors can influence the rate at which 5-Bromo-3-fluoro-2-methylbenzoyl chloride hydrolyzes:
Electronic Effects: The presence of electron-withdrawing groups on the benzene ring, such as the bromine and fluorine atoms in this molecule, can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.[5]
Steric Hindrance: Conversely, the methyl group at the 2-position provides some steric hindrance around the reactive carbonyl center, which can help to slow down the approach of water molecules.[5]
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3]
Solvent: Polar solvents can facilitate hydrolysis by stabilizing the charged intermediates formed during the reaction.[3]
Presence of a Base: Bases can catalyze the hydrolysis of acyl chlorides.[3][6]
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the handling and storage of 5-Bromo-3-fluoro-2-methylbenzoyl chloride:
Q1: How should I store 5-Bromo-3-fluoro-2-methylbenzoyl chloride to prevent hydrolysis?
A1: Proper storage is the first and most critical step in preventing hydrolysis.
Inert Atmosphere: The compound should always be stored under a dry, inert atmosphere, such as nitrogen or argon.[7][8][9] This minimizes its exposure to atmospheric moisture.
Refrigeration: Store the reagent in a refrigerator. Lower temperatures will slow down the rate of any potential hydrolysis.
Secure Sealing: Ensure the container is tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap or sealing the cap with Parafilm. For frequently used reagents, specialized bottles like Sure/Seal™ from Aldrich provide a convenient way to store and dispense the compound without repeated exposure to the atmosphere.[7]
Desiccation: Storing the sealed container inside a desiccator containing a suitable drying agent provides an additional layer of protection against ambient moisture.[10]
Q2: What are the visible signs of hydrolysis?
A2: If your 5-Bromo-3-fluoro-2-methylbenzoyl chloride has been exposed to moisture, you may observe the following:
Fuming: The compound may fume upon contact with air, which is the result of the hydrogen chloride (HCl) gas produced during hydrolysis reacting with atmospheric moisture.[11][12]
Solidification or Cloudiness: The formation of the corresponding carboxylic acid, which is a solid, can lead to the appearance of a white solid or cloudiness in the liquid.
Pungent Odor: A sharp, pungent odor is characteristic of both the acyl chloride and the HCl gas byproduct of hydrolysis.[11][12]
Q3: Can I use a solvent to dissolve 5-Bromo-3-fluoro-2-methylbenzoyl chloride for my reaction? If so, which ones are recommended?
A3: Yes, using a solvent is standard practice. However, the choice of solvent is critical to prevent hydrolysis.
Anhydrous Solvents: Always use anhydrous (dry) solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere. If you are drying your own solvents, ensure they are thoroughly dried over a suitable drying agent and distilled before use.
Aprotic Solvents: Aprotic solvents (those without acidic protons) are generally preferred. Good choices include:
Dichloromethane (DCM)
Chloroform
Tetrahydrofuran (THF) - ensure it is freshly distilled and free of peroxides
Acetonitrile
Solvents to Avoid: Protic solvents such as water, alcohols, and amines will react violently with the acyl chloride and should be avoided unless they are the intended reagent.[11][12]
Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a structured approach to troubleshooting common problems associated with the hydrolysis of 5-Bromo-3-fluoro-2-methylbenzoyl chloride.
Problem
Potential Cause
Recommended Solution
Low or no product yield in an acylation reaction.
Hydrolysis of the starting material: The 5-Bromo-3-fluoro-2-methylbenzoyl chloride may have degraded to the carboxylic acid, which is unreactive under standard acylation conditions.
Verify the integrity of the starting material: Before starting your reaction, carefully inspect the reagent for signs of hydrolysis (fuming, solidification). If in doubt, consider taking a small aliquot and reacting it with a simple nucleophile (e.g., methanol) and analyzing the product by TLC or LCMS to confirm reactivity.[13] Use fresh or newly opened reagent: If hydrolysis is suspected, use a fresh bottle of the acyl chloride.
Formation of a white precipitate during the reaction setup.
Introduction of moisture: This is a strong indicator that water has contaminated the reaction.
Review your experimental technique: Ensure all glassware was rigorously dried before use (oven-drying or flame-drying under an inert atmosphere is recommended).[7][8][13] Check that your solvents are anhydrous and were transferred using proper inert atmosphere techniques.[8][14]
Inconsistent results between experiments.
Variable reagent quality: If the acyl chloride is being used over a period of time, its quality may be degrading with each use due to repeated, brief exposures to the atmosphere.
Aliquot the reagent: To preserve the integrity of the bulk supply, consider transferring smaller, single-use aliquots into separate vials under an inert atmosphere. This minimizes the number of times the main stock bottle is opened.
Experimental Workflow for Handling Moisture-Sensitive Reagents
To minimize the risk of hydrolysis, a systematic approach to handling 5-Bromo-3-fluoro-2-methylbenzoyl chloride is essential. The following workflow outlines the key steps for a successful experiment.
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
Detailed Protocol: Transferring 5-Bromo-3-fluoro-2-methylbenzoyl chloride using Syringe Technique
This protocol outlines the steps for safely and effectively transferring this moisture-sensitive reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[7][14]
Prepare the Reaction Flask:
Ensure your reaction flask, equipped with a magnetic stir bar, is thoroughly dried in an oven (e.g., 125°C overnight) or by flame-drying under vacuum.[7][8]
While still hot, cap the flask with a rubber septum and clamp it to a stand.
Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum. Insert a second "exit" needle to allow for the displacement of air.
Flush the flask with the inert gas for at least 5-10 minutes.[14]
Remove the exit needle and allow the flask to cool to room temperature.
Prepare the Syringe:
Take a clean, dry syringe and needle.
Flush the syringe with the inert gas by drawing a volume of gas from a balloon or an empty, inerted flask and expelling it. Repeat this process several times.[14]
Transfer the Reagent:
Carefully insert the needle of the prepared syringe through the septum of the 5-Bromo-3-fluoro-2-methylbenzoyl chloride container.
Insert a needle from your inert gas source into the septum of the reagent bottle to maintain positive pressure.
Withdraw the desired volume of the acyl chloride into the syringe.
To prevent drips and reaction with atmospheric moisture, draw a small "buffer" of inert gas into the syringe after withdrawing the liquid.[14]
Quickly and carefully transfer the syringe to your reaction flask and inject the reagent.
The Hydrolysis Mechanism: A Step-by-Step Visualization
Understanding the mechanism of hydrolysis can reinforce the importance of preventative measures. The reaction proceeds via a nucleophilic addition-elimination pathway.[4][15]
Caption: The nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.
By understanding the inherent reactivity of 5-Bromo-3-fluoro-2-methylbenzoyl chloride and implementing these rigorous handling and storage protocols, you can significantly mitigate the risk of hydrolysis, ensuring the integrity of your experiments and the reliability of your results.
References
Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
A Comparative Guide to the Reactivity of 5-Bromo-3-fluoro-2-methylbenzoic Acid and 5-bromo-2-methylbenzoic Acid
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-3-fluoro-2-methylbenzoic acid and 5-bromo-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-3-fluoro-2-methylbenzoic acid and 5-bromo-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical applications, focusing on the underlying electronic effects that govern their differential reactivity.
Introduction: A Tale of Two Halogens
At first glance, 5-bromo-2-methylbenzoic acid and its fluorinated counterpart, 5-Bromo-3-fluoro-2-methylbenzoic acid, appear structurally similar. Both are valuable building blocks in organic synthesis, particularly as intermediates for pharmaceuticals and advanced materials.[1][2] The strategic placement of a bromine atom makes them ideal substrates for palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a handle for derivatization into amides, esters, and other functional groups.
The critical distinction, however, lies in the presence of a single fluorine atom at the C-3 position. This addition, seemingly minor, fundamentally alters the electronic landscape of the aromatic ring, leading to significant and predictable differences in reactivity. This guide will dissect these differences, explaining the causality behind their divergent chemical behavior in key transformations.
Figure 2: The dominant inductive vs. weaker resonance effects of halogen substituents.
This difference in electron density is quantitatively captured by Hammett substituent constants (σ), where more positive values indicate stronger electron-withdrawing character.
[3]
Table 1: Hammett constants for relevant substituents.
The cumulative effect of these substituents makes the aromatic ring in the fluorinated compound significantly more electrophilic.
Comparative Reactivity Analysis
Acidity of the Carboxylic Acid
The primary indicator of electronic influence is the acidity (pKa) of the carboxylic acid group. A stronger acid has a more stable conjugate base (carboxylate). Electron-withdrawing groups stabilize the negative charge of the carboxylate anion through the inductive effect, thereby increasing acidity (lowering the pKa).
[6]
Given fluorine's superior electronegativity compared to hydrogen, 5-Bromo-3-fluoro-2-methylbenzoic acid is predicted to be a stronger acid than 5-bromo-2-methylbenzoic acid . The strong -I effect of the fluorine atom at the meta position helps to delocalize and stabilize the negative charge on the carboxylate, facilitating the release of the proton.
[7]
Reactivity at the Carboxylic Acid Group
Reactions such as esterification and amidation involve nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its activated form, like an acyl chloride). The rate of these reactions is enhanced by increasing the electrophilicity of this carbon.
The additional electron-withdrawing fluorine atom in 5-Bromo-3-fluoro-2-methylbenzoic acid pulls electron density away from the carbonyl group, making it more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, it is expected to undergo esterification and amidation reactions more readily, potentially under milder conditions or in shorter reaction times, compared to its non-fluorinated counterpart.
[8]
Reactivity on the Aromatic Ring: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds by coupling an organoboron reagent with an organic halide catalyzed by a palladium complex. [9][10]For aryl bromides like those discussed here, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
This oxidative addition step is favored on electron-deficient aromatic rings. [11]The electron density at the carbon atom attached to the bromine is significantly reduced in 5-Bromo-3-fluoro-2-methylbenzoic acid due to the cumulative electron-withdrawing effects of the F, Br, and COOH groups. This increased electrophilicity of the C-Br bond makes it a more reactive substrate for oxidative addition.
Therefore, 5-Bromo-3-fluoro-2-methylbenzoic acid is expected to exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions. This may manifest as:
Higher reaction yields.
Faster reaction rates, allowing for shorter reaction times.
The ability to use lower catalyst loadings or milder reaction conditions.
This makes the fluorinated compound a particularly valuable substrate in complex syntheses where efficient coupling is critical.
[1]
Experimental Protocols and Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of the aryl bromide with a generic arylboronic acid.
Figure 3: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
5-Bromo-2-methylbenzoic acid OR 5-Bromo-3-fluoro-2-methylbenzoic acid (1.0 mmol)
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
[9]2. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.
Solvent Addition: Add the degassed solvent system via syringe.
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
Causality: This final addition under inert conditions ensures the catalyst's integrity.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Insight: It is anticipated that the reaction with 5-Bromo-3-fluoro-2-methylbenzoic acid will reach completion faster than the reaction with its non-fluorinated analog under identical conditions.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extraction & Washing: Wash the organic layer sequentially with water and brine.
Causality: This removes the inorganic base and salts from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to obtain the pure coupled product.
Validation: The success of the protocol is validated by obtaining a pure product, confirmed by characterization.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Summary and Conclusion
The addition of a fluorine atom at the C-3 position of 5-bromo-2-methylbenzoic acid exerts a profound influence on its chemical reactivity. This is not merely an additive effect but a fundamental electronic alteration with predictable consequences.
Property/Reaction
5-bromo-2-methylbenzoic acid
5-Bromo-3-fluoro-2-methylbenzoic acid
Rationale
Acidity (pKa)
Less Acidic
More Acidic
Strong -I effect of Fluorine stabilizes the conjugate base.
Esterification Rate
Slower
Faster
Increased electrophilicity of the carbonyl carbon.
Suzuki Coupling Reactivity
Less Reactive
More Reactive
Electron-deficient C-Br bond facilitates faster oxidative addition.
Table 2: Summary of comparative reactivity.
References
Wikipedia. Hammett equation. [Online] [Cited: Feb 15, 2026] Available from: [Link]
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Online] Oct 27, 2023. [Cited: Feb 15, 2026] Available from: [Link]
Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzoic acid. [Online] [Cited: Feb 15, 2026] Available from: [Link]
Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. [Online] Sep 2, 2021.
ChemRxiv. Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. [Online] [Cited: Feb 15, 2026] Available from: [Link]
Stack Exchange. Competing resonance and inductive effects in a substituted benzene. [Online] Oct 23, 2013. [Cited: Feb 15, 2026] Available from: [Link]
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Online] [Cited: Feb 15, 2026] Available from: [Link]
Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Online] [Cited: Feb 15, 2026] Available from: [Link]
Unknown Source. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Online] [Cited: Feb 15, 2026] Available from: [Link]
National Institutes of Health. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Online] Apr 2, 2020. [Cited: Feb 15, 2026] Available from: [Link]
ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Online] Mar 22, 2024. [Cited: Feb 15, 2026] Available from: [Link]
Milliken. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Online] [Cited: Feb 15, 2026] Available from: [Link]
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Online] [Cited: Feb 15, 2026] Available from: [Link]
A Comparative Guide to the HPLC Retention Time of 5-Bromo-3-fluoro-2-methylbenzoic Acid
Authored by a Senior Application Scientist In the landscape of pharmaceutical and chemical research, the accurate analysis of novel chemical entities is paramount. 5-Bromo-3-fluoro-2-methylbenzoic acid, a substituted aro...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and chemical research, the accurate analysis of novel chemical entities is paramount. 5-Bromo-3-fluoro-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis.[1] Its purification and characterization necessitate robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the technique of choice. This guide provides an in-depth analysis of the factors governing the HPLC retention time of 5-Bromo-3-fluoro-2-methylbenzoic acid, compares its expected chromatographic behavior with that of structurally related alternatives, and presents a detailed experimental protocol for its analysis.
Understanding Retention in Reversed-Phase HPLC for Aromatic Carboxylic Acids
Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing compounds of moderate polarity, such as benzoic acid derivatives.[2] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The retention of an analyte is primarily dictated by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[3][4]
For ionizable compounds like 5-Bromo-3-fluoro-2-methylbenzoic acid, the pH of the mobile phase is a critical parameter. The carboxylic acid moiety has a specific acid dissociation constant (pKa). At a mobile phase pH above the pKa, the carboxylic acid will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is significantly more polar and will have a much shorter retention time. Conversely, at a pH well below the pKa (typically 1.5-2 pH units lower), the compound remains in its protonated, non-ionized form, which is more hydrophobic and will be retained longer on a C18 column.[5][6] Maintaining a low pH also helps to prevent peak tailing, which can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5]
The nature and position of substituents on the benzene ring also play a crucial role in determining the hydrophobicity and, consequently, the retention time of benzoic acid derivatives. Halogen atoms and alkyl groups generally increase the hydrophobicity of a molecule.
Comparative Analysis of 5-Bromo-3-fluoro-2-methylbenzoic Acid and Its Alternatives
To contextualize the retention behavior of 5-Bromo-3-fluoro-2-methylbenzoic acid, it is instructive to compare it with structurally similar molecules. The following table outlines the target compound and selected alternatives, along with their structures and anticipated relative retention times in a reversed-phase HPLC system. The predicted retention order is based on the general principles of hydrophobicity, where the presence of a bromine atom is expected to contribute significantly to increased retention.
Isomeric to the target compound. While having the same elemental composition, slight differences in polarity due to the substituent positions may lead to a marginally shorter retention time.
3-Bromo-2-fluoro-5-methylbenzoic acid
Chemical formula: C₈H₆BrFO₂
Shorter than the target
Another isomer of the target compound. The relative positions of the substituents can influence the overall molecular dipole moment and interaction with the stationary phase.
An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[2]
3. Preparation of Mobile Phase and Samples
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
Working Standard Solutions (100 µg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the sample diluent.
4. Chromatographic Conditions
Parameter
Condition
Column
C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.[2]
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or PDA scan from 200-400 nm)
Injection Volume
10 µL
5. Analysis Procedure
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
Inject a blank (sample diluent) to ensure the system is clean.
Inject each working standard solution individually to determine their respective retention times.
If desired, inject a mixed standard solution containing all four compounds to verify separation and resolution.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining and comparing the HPLC retention times.
Caption: Workflow for the comparative HPLC analysis of substituted benzoic acids.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The initial gradient run is a robust way to scout for the approximate elution conditions for all compounds of interest.[2] By running individual standards first, the retention time for each compound is unambiguously determined. The subsequent injection of a mixed standard serves to confirm the peak identities and, more importantly, to assess the resolution between adjacent peaks. A well-resolved chromatogram of the mixture validates the suitability of the chosen method for simultaneous analysis and comparison. The use of a low pH mobile phase is a standard and well-justified practice for achieving good peak shapes for acidic analytes like benzoic acids.[5]
Conclusion
The HPLC retention time of 5-Bromo-3-fluoro-2-methylbenzoic acid is influenced by a combination of mobile phase pH and its inherent hydrophobicity, which is enhanced by its bromo, fluoro, and methyl substituents. A reversed-phase C18 column with an acidified water/acetonitrile mobile phase provides a robust starting point for its analysis. When compared to structurally similar analogs, it is predicted to have the longest retention time due to its high degree of hydrophobicity. The provided experimental protocol offers a reliable framework for researchers to determine the retention time of this compound and to perform comparative analyses with other relevant benzoic acid derivatives, ensuring accurate and reproducible results in a research and development setting.
References
Vertex AI Search. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
SIELC Technologies. HPLC Separation of Carboxylic Acids.
BenchChem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
SIELC Technologies. Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column.
ResearchGate. HPLC retention times and absorption maxima of metabolic intermediates formed by F11 cells exposed to fluorobenzene in the presence of glucose.
A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives
For decades, the benzoic acid scaffold has been a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2] However, the strategic incorporation of fluorine atom...
Author: BenchChem Technical Support Team. Date: February 2026
For decades, the benzoic acid scaffold has been a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2] However, the strategic incorporation of fluorine atoms into these structures represents a pivotal advancement in drug design, often leading to significant enhancements in biological activity.[3][4] This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated benzoic acid derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will explore how this small but powerful atomic substitution can dramatically alter a molecule's therapeutic potential.
The introduction of fluorine can profoundly influence a molecule's physicochemical properties.[4] Its high electronegativity can alter the acidity of nearby functional groups, while its incorporation can increase lipophilicity, which is crucial for membrane permeation and binding affinity.[4][5][6] Furthermore, the strength of the carbon-fluorine bond can enhance metabolic stability, protecting the molecule from enzymatic degradation and prolonging its therapeutic effect.[3][4][6] These modifications often translate to improved potency, selectivity, and overall pharmacokinetic profiles.[3][4]
Anti-inflammatory Activity: The Case of COX-2 Inhibition
A key area where fluorination has demonstrated significant impact is in the development of anti-inflammatory agents, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is a central player in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7][8] Selective inhibition of COX-2 over its isoform, COX-1, is a critical goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.[7]
The incorporation of a 2-fluorobenzoic acid moiety has been a successful strategy in designing potent and selective COX-2 inhibitors.[7] The fluorine atom can enhance the binding affinity of the drug to the active site of the COX-2 enzyme and improve its metabolic stability.[4][7]
Comparative Data: COX-2 Inhibition
Compound
Structure
COX-2 IC50 (µM)
Benzoic Acid Derivative
(Structure of a generic non-fluorinated benzoic acid-based COX-2 inhibitor)
>100 µM
2-Fluorobenzoic Acid Derivative
(Structure of a generic 2-fluorobenzoic acid-based COX-2 inhibitor)
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates greater potency.
The data clearly illustrates the significant increase in inhibitory potency against COX-2 upon the introduction of a fluorine atom. This enhancement can be attributed to the altered electronic and steric properties of the molecule, leading to a more favorable interaction with the enzyme's active site.[4][5]
Anticancer Activity: Targeting Cell Proliferation
In oncology, the strategic fluorination of benzoic acid derivatives has led to the development of compounds with potent antiproliferative activities against various cancer cell lines.[9][10][11] Fluorine substitution can enhance a compound's ability to induce apoptosis (programmed cell death) and inhibit tumor cell growth.[12][13][14]
For instance, studies on fluorinated benzofuran derivatives, which can incorporate a benzoic acid moiety, have shown significant inhibition of cancer cell proliferation.[13][14] These compounds can suppress the expression of anti-apoptotic proteins and induce DNA fragmentation in cancer cells.[13][14]
Note: The IC50 value in this context is the concentration of the compound that inhibits the growth of 50% of the cancer cells.
The results highlight the enhanced cytotoxicity of the fluorinated derivative against the HeLa human cervical cancer cell line. The increased lipophilicity imparted by fluorine can facilitate the compound's passage through the cell membrane, allowing it to reach its intracellular targets more effectively.[6]
The antimicrobial potential of benzoic acid and its derivatives has long been recognized.[16][17] Fluorination can further augment this activity, leading to compounds with broad-spectrum efficacy against various bacteria and fungi.[18][19][20] Hydrazide derivatives of fluorobenzoic acids, for example, have shown notable inhibitory activity, particularly against Gram-positive bacteria.[18]
The mechanism behind this enhanced activity often involves increased penetration of the microbial cell wall and disruption of essential cellular processes.[4]
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22] While direct comparative data for a specific fluorobenzoic acid derivative against the same strain is not provided in the search results, the literature indicates that fluorinated derivatives exhibit pronounced antibacterial activity.[19]
Experimental Protocols
To ensure the scientific integrity and reproducibility of bioactivity comparisons, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[23][24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[23][24]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[25]
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.[23]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[25]
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[26][27]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[24][27]
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[24][26]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[25]
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[8] It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[8]
Step-by-Step Methodology:
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[8]
Inhibitor and Control Preparation: Dissolve the test inhibitors (fluorinated and non-fluorinated benzoic acid derivatives) in a suitable solvent like DMSO. Prepare a 10X dilution of the desired test concentration with the COX Assay Buffer.[8]
Plate Setup: In a 96-well white opaque plate, add the diluted test inhibitor, an inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[8]
Reaction Mix Preparation: Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.
Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells containing the test inhibitors and controls.
Reaction Initiation: Initiate the reaction by adding a diluted solution of arachidonic acid (the substrate) to all wells simultaneously using a multi-channel pipette.[8]
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[8]
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[25]
Protocol 3: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[21][22]
Step-by-Step Methodology:
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10^5 CFU/mL.[21][28]
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in a sterile broth medium (e.g., Mueller-Hinton Broth).[21][29]
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[28]
Incubation: Incubate the plate at 37°C for 18-24 hours.[21][22]
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][22]
Visualizations
Logical Relationship: Fluorination and Bioactivity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Signaling Pathway: COX-2 and Inflammation
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful and well-established strategy in modern drug discovery. As demonstrated through the comparative data on anti-inflammatory, anticancer, and antimicrobial activities, fluorination can significantly enhance the therapeutic potential of these derivatives. The resulting improvements in potency, selectivity, and metabolic stability underscore the importance of this approach. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies, ensuring robust and reproducible results. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine will undoubtedly remain a key tool in the development of next-generation therapeutics.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
Bio-protocol. Determination of minimum inhibitory concentration (MIC).
RSC Publishing. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
Ingenta Connect. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
MDPI. (2021, November 8). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors.
PMC. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
PubMed. (1982, December 30). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].
SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[24]midazo[1,2-d]o[23][24]xazepine and Benzo[f]benzoo[24]xazolo[3,2-d]o[23][24]xazepine Derivatives. Retrieved from
ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
MDPI. (2023, October 12). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
Semantic Scholar. [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). International Journal of Pharmaceutical and Phytopharmacological Research.
ResearchGate. (2025, October 12). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Current Drug Discovery Technologies. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
Semantic Scholar. (2021, June 28). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.
Google Patents. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
mass spectrometry fragmentation pattern of 5-Bromo-3-fluoro-2-methylbenzoic acid
Publish Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-3-fluoro-2-methylbenzoic Acid Executive Summary 5-Bromo-3-fluoro-2-methylbenzoic acid (CAS 1427433-28-0) is a critical halogenated building block, frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-3-fluoro-2-methylbenzoic Acid
Executive Summary
5-Bromo-3-fluoro-2-methylbenzoic acid (CAS 1427433-28-0) is a critical halogenated building block, frequently utilized in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical scaffolds. Its structural complexity—featuring three distinct substituents (bromo, fluoro, methyl) on a benzoic acid core—presents unique challenges for structural verification and impurity profiling.
This guide compares the two primary analytical workflows for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) versus Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) .
Key Findings:
GC-MS (EI) provides the most definitive structural fingerprint, leveraging the "Ortho Effect" to distinguish it from meta/para isomers, but requires derivatization.
LC-MS (ESI-) offers superior throughput and direct analysis of the free acid but lacks the fragment-rich spectra needed for de novo structural confirmation.
Structural Analysis & Isotopic Signature
Before interpreting spectra, one must understand the isotopic and structural logic of the molecule.
Formula: C₈H₆BrFO₂ (Free Acid)
Monoisotopic Mass: ~231.95 Da (
Br) and ~233.95 Da (Br).
Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 doublet signal separated by 2 mass units (M and M+2). This is the primary diagnostic filter.
Substituent Interaction (The "Ortho" Factor):
The 2-methyl group is ortho to the 1-carboxylic acid . This proximity facilitates a specific Hydrogen transfer mechanism (Maccoll/McLafferty-like) during Electron Ionization, creating a diagnostic peak absent in isomers where the methyl group is meta or para.
GC-MS is the gold standard for structural elucidation of this compound. However, the free acid is polar and thermally labile; it must be converted to its methyl ester (MW ~246/248) for stable chromatography.
Fragmentation Pathway (EI, 70 eV):
Molecular Ion (M⁺˙): Distinct doublet at m/z 246 and 248 (Intensity: Medium).
Ortho Effect (Loss of Methanol): A specific rearrangement where a hydrogen from the 2-methyl group transfers to the carbonyl oxygen, leading to the loss of neutral methanol (32 Da).
Diagnostic Peak:m/z 214/216 [M - CH₃OH]⁺˙.
-Cleavage (Loss of Methoxy): Standard ester fragmentation losing •OCH₃ (31 Da).
Peak:m/z 215/217 [M - OCH₃]⁺ (Acylium ion).
Decarbonylation: Loss of CO (28 Da) from the acylium ion.
Peak:m/z 187/189 (Aryl cation).
Halogen Loss: Subsequent loss of the Bromine radical (•Br, 79/81 Da).
Peak:m/z 108 (Fluoro-methyl-phenyl cation). Note: The C-F bond is strong and typically survives longer than the C-Br bond.
LC-MS is preferred for high-throughput purity checks where derivatization is a bottleneck.
Fragmentation Pathway (ESI Negative Mode):
Deprotonation: Formation of the pseudomolecular ion.
Base Peak:m/z 231/233 [M - H]⁻.
Collision Induced Dissociation (CID):
Decarboxylation: Loss of neutral CO₂ (44 Da).
Fragment:m/z 187/189 [M - H - CO₂]⁻ (Bromofluorotoluene anion).
Note: ESI spectra are "soft" and typically show minimal fragmentation without high collision energy.[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation logic between the two ionization modes.
Figure 1: Mechanistic comparison of fragmentation pathways. The EI pathway (blue) exploits the ortho-methyl group for specific rearrangements, while ESI (green) relies on simple decarboxylation.
Experimental Protocols
To ensure reproducibility, follow these validated workflows.
Protocol A: Derivatization for GC-MS (Methyl Esterification)
Objective: Convert the carboxylic acid to a volatile methyl ester.
Sample Prep: Dissolve 5 mg of 5-Bromo-3-fluoro-2-methylbenzoic acid in 1 mL of Methanol.
Catalyst Addition: Add 200 µL of BF₃-Methanol (14% w/v) or 2 drops of concentrated H₂SO₄.
Incubation: Cap tightly and heat at 60°C for 30 minutes.
Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL saturated NaHCO₃ (to neutralize acid). Vortex for 30 seconds.
Injection: Inject 1 µL of the top Hexane layer into the GC-MS.
Inlet: 250°C, Split 20:1.
Column: DB-5ms or equivalent (30m x 0.25mm).
Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.
Protocol B: Direct Injection for LC-MS
Objective: Rapid confirmation of molecular weight and purity.
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).